molecular formula C19H16N4O2S B2957883 1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034376-96-8

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2957883
CAS No.: 2034376-96-8
M. Wt: 364.42
InChI Key: GWXAFJJUZYZNGF-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound based on the oxazolo[5,4-b]pyridine scaffold, a heterocyclic system noted for its potential in material and pharmaceutical sciences. This particular molecule features a urea linker connecting the oxazolopyridine core to a thiophen-2-ylmethyl group, a structure that may be of interest in the development of novel luminescent materials, given that related 7-phenyloxazolo[5,4-b]pyridin-2-amines have been identified as effective violet-range luminophores . The structural motif of its core is accessible through synthetic routes involving the intramolecular cyclization of appropriately functionalized pyridinone precursors . Researchers can explore this compound as a key intermediate or a novel chemical entity in various applications, including medicinal chemistry for structure-activity relationship (SAR) studies, or as a building block in materials science. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-15(23-19(24)20-11-14-8-5-9-26-14)10-16-18(21-12)25-17(22-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXAFJJUZYZNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates an oxazole ring fused with a pyridine moiety and a thiophene substituent, suggests promising biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The molecular formula of the compound is C17H16N4OSC_{17}H_{16}N_4OS, with a molecular weight of approximately 328.4 g/mol. The structural features can be summarized as follows:

Component Description
Oxazole RingContributes to potential biological activity
Pyridine MoietyEnhances interaction with biological targets
Thiophene SubstituentMay influence pharmacological properties

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies indicate that it may modulate enzymatic activities related to cell proliferation and apoptosis pathways, showcasing potential anticancer properties. The binding affinity to these targets is still under investigation but is crucial for understanding its therapeutic potential.

Biological Activity

Research on compounds similar to This compound has revealed several key biological activities:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : There is evidence suggesting that derivatives may possess antimicrobial effects against specific pathogens.
  • Enzyme Inhibition : Some studies indicate that these compounds can inhibit particular enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar oxazole-pyridine derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds, suggesting that the incorporation of oxazole and pyridine rings enhances anticancer activity.

Study 2: Enzyme Interaction

Research published in Bioorganic & Medicinal Chemistry Letters examined the interaction between thiophene-containing ureas and protein targets. The findings demonstrated that these compounds could effectively inhibit specific kinases, which are crucial for cancer cell signaling pathways.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of various derivatives containing the oxazole-pyridine structure. The results showed that some compounds exhibited significant activity against Gram-positive bacteria, highlighting their potential as new antimicrobial agents.

Data Table: Biological Activities of Related Compounds

Compound Name Activity Type Target/Effect
This compoundAnticancerInhibits cell proliferation
N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazoleAntimicrobialActive against Gram-positive bacteria
3-cyano-5-[4-hydroxyphenyl)diazenyl]-4-methylpyridinEnzyme InhibitionKinase inhibition

Comparison with Similar Compounds

Triazole-Containing Urea Derivatives ()

Example Compound : 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea

  • Core Structure : Urea linked to a 1,2,4-triazole and phenyl group.
  • Key Differences :
    • The triazole ring replaces the oxazolo-pyridine core, altering electronic properties (triazoles are more electron-deficient).
    • A phenylthioether linker is present instead of a thiophenmethyl group.
  • Synthesis : Reacts 1,2,4-triazole derivatives with phenyl isocyanates in THF, followed by recrystallization .
  • Implications : Triazoles often enhance metabolic stability but may reduce kinase selectivity compared to oxazolo-pyridines.

Thiazolo-pyridine Urea Analog ()

Example Compound : 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea

  • Core Structure : Thiazolo-pyridine replaces oxazolo-pyridine.
  • Key Differences :
    • Thiazolo (sulfur-containing) vs. oxazolo (oxygen-containing) rings: Sulfur increases lipophilicity and may enhance membrane permeability.
    • Substituents: Chloro and methoxy groups on the pyridine vs. methyl and phenyl on the target compound.
  • Storage : Stable at room temperature under inert atmosphere .

Triazolo-pyridazine Urea Derivative ()

Example Compound : 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea

  • Core Structure : Triazolo-pyridazine with an ethyloxy linker.
  • Key Differences :
    • Triazolo-pyridazine (a fused six-membered ring) vs. oxazolo-pyridine (five-membered oxazole fused to pyridine).
    • Thiophen-2-yl group is directly attached vs. thiophen-2-ylmethyl in the target compound.

Fluorinated Nucleoside Analogs ()

Example Compounds : Fluorinated triazole-linked nucleosides with urea moieties.

  • Core Structure : Urea bridges fluorinated chains and nucleoside analogs.
  • Key Differences :
    • Fluorinated chains enhance hydrophobicity and metabolic resistance.
    • Nucleoside components suggest antiviral or antimetabolite applications, unlike the kinase-targeting oxazolo-pyridine.
  • Synthesis : Multi-step protocols involving click chemistry and fluorinated reagents .

Triazine-based Urea/Thiourea Compounds ()

Example Compound : 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea

  • Core Structure : Triazine ring with urea and thiourea groups.
  • Key Differences :
    • Triazine core vs. oxazolo-pyridine: Triazines are planar and electron-poor, favoring intercalation or hydrogen bonding.
    • Thiourea group introduces sulfur, affecting solubility and redox activity.
  • Synthesis : Three-component coupling of triazole, urea, and thiourea under varied temperatures .

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